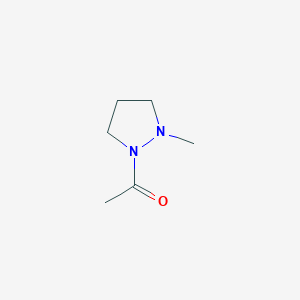![molecular formula C20H18O6 B14225813 [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate CAS No. 554429-98-0](/img/structure/B14225813.png)
[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-dimethoxyphenyl group and an acetate ester at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry
In chemistry, [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetic acid: A related compound with similar aromatic substitution patterns.
Mescaline: A naturally occurring compound with structural similarities.
Uniqueness
What sets [3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate apart from these similar compounds is its unique chromen-2-one core structure, which imparts distinct chemical and biological properties. This uniqueness allows for its application in specialized fields such as medicinal chemistry and material science, where specific reactivity and stability are required.
Properties
CAS No. |
554429-98-0 |
|---|---|
Molecular Formula |
C20H18O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H18O6/c1-11-15-7-6-14(25-12(2)21)10-18(15)26-20(22)19(11)16-8-5-13(23-3)9-17(16)24-4/h5-10H,1-4H3 |
InChI Key |
YSLFVYJBZZQRGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


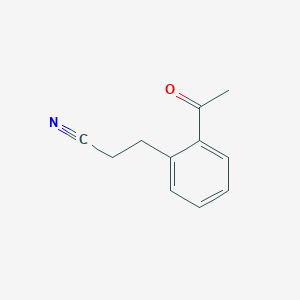
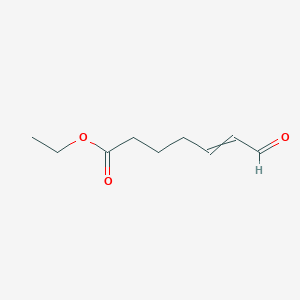
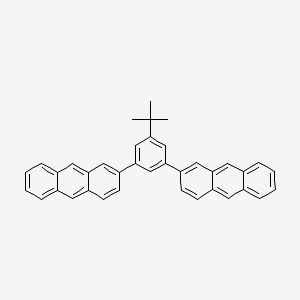
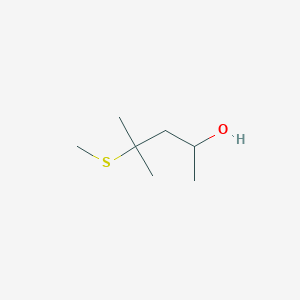
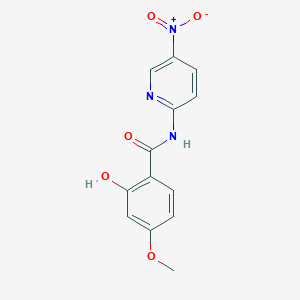
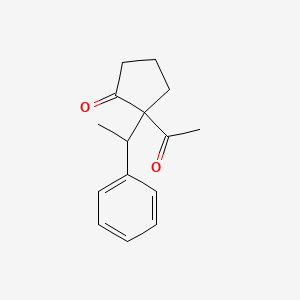
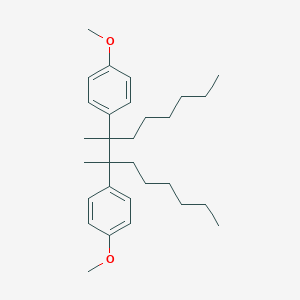
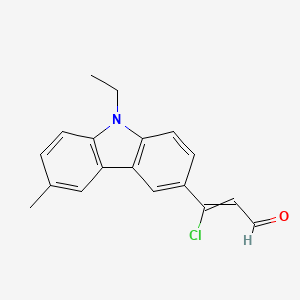
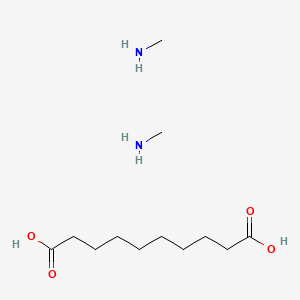
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)

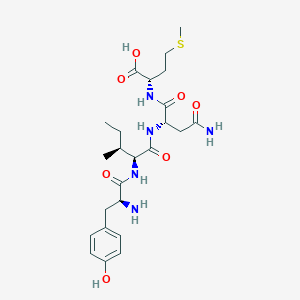
![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
